2-(Benzyloxy)-4-chloro-3-methylaniline

Catalog No.
S13815431
CAS No.
M.F
C14H14ClNO
M. Wt
247.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Benzyloxy)-4-chloro-3-methylaniline

Product Name

2-(Benzyloxy)-4-chloro-3-methylaniline

IUPAC Name

4-chloro-3-methyl-2-phenylmethoxyaniline

Molecular Formula

C14H14ClNO

Molecular Weight

247.72 g/mol

InChI

InChI=1S/C14H14ClNO/c1-10-12(15)7-8-13(16)14(10)17-9-11-5-3-2-4-6-11/h2-8H,9,16H2,1H3

InChI Key

FNOXCVAJUMPNTC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1OCC2=CC=CC=C2)N)Cl

2-(Benzyloxy)-4-chloro-3-methylaniline is an organic compound characterized by its unique structure, which includes a benzyloxy group, a chlorine atom, and a methyl group attached to an aniline framework. Its molecular formula is C10_{10}H10_{10}ClNO, and it features a chloro substituent at the para position and a methyl group at the meta position relative to the amino group. This compound is notable for its potential applications in pharmaceuticals and agrochemicals due to its diverse chemical properties.

  • Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives, which may exhibit different biological activities.
  • Reduction: Reduction reactions may convert the benzyloxy group into a hydroxyl group or further reduce the aromatic ring.
  • Electrophilic Aromatic Substitution: This reaction allows for the introduction of additional substituents onto the benzene ring, enhancing the compound's versatility in synthetic applications.

Research indicates that 2-(Benzyloxy)-4-chloro-3-methylaniline exhibits various biological activities. It has been studied for its potential as an anti-tumor agent and may also possess antibacterial properties. The presence of both chlorine and benzyloxy groups contributes to its biological efficacy, making it a candidate for further pharmacological studies .

The synthesis of 2-(Benzyloxy)-4-chloro-3-methylaniline generally involves several key steps:

  • Nitration: The starting material, 2-chloro-3-methylaniline, undergoes nitration to introduce a nitro group at the para position relative to the amino group.
  • Reduction: The nitro group is then reduced to an amino group using reducing agents such as tin(II) chloride or iron in hydrochloric acid.
  • Benzyloxy Substitution: Finally, the benzyloxy group is introduced via nucleophilic substitution using benzyl bromide in the presence of a base like sodium hydride.

2-(Benzyloxy)-4-chloro-3-methylaniline finds applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may be developed into drugs targeting specific diseases.
  • Agrochemicals: Its properties may be utilized in formulating pesticides or herbicides.
  • Chemical Research: The compound serves as a building block for synthesizing other complex organic molecules .

Studies have shown that 2-(Benzyloxy)-4-chloro-3-methylaniline interacts with various biological targets. For instance, it has been explored for its inhibitory effects on monoamine oxidase enzymes, which are important in regulating neurotransmitter levels in the brain. These interactions suggest potential uses in treating neurological disorders .

Several compounds share structural similarities with 2-(Benzyloxy)-4-chloro-3-methylaniline:

Compound NameKey Features
2-(Benzyloxy)-4-chloroanilineLacks the methyl group; similar electronic properties.
2-(Benzyloxy)-3-methylanilineLacks the chlorine atom; retains similar reactivity.
4-Chloro-3-methylanilineLacks the benzyloxy group; simpler structure without additional substituents.

Uniqueness

The uniqueness of 2-(Benzyloxy)-4-chloro-3-methylaniline lies in its combination of three distinct substituents (benzyloxy, chlorine, and methyl) on the benzene ring. This specific arrangement imparts unique electronic and steric properties that differentiate it from similar compounds, enhancing its utility in various chemical and biological applications.

XLogP3

3.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

247.0763918 g/mol

Monoisotopic Mass

247.0763918 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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